Propylene glycol monooleate

Catalog No.
S1504042
CAS No.
1330-80-9
M.F
C21H40O3
M. Wt
340.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propylene glycol monooleate

CAS Number

1330-80-9

Product Name

Propylene glycol monooleate

IUPAC Name

2-hydroxypropyl (E)-octadec-9-enoate

Molecular Formula

C21H40O3

Molecular Weight

340.5 g/mol

InChI

InChI=1S/C21H40O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(23)24-19-20(2)22/h10-11,20,22H,3-9,12-19H2,1-2H3/b11-10+

InChI Key

ZVTDEEBSWIQAFJ-ZHACJKMWSA-N

SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(C)O

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(C)O

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)OCC(C)O

Propylene glycol monooleate (CAS 1330-80-9) is a non-ionic surfactant and ester of propylene glycol and oleic acid. It functions primarily as a water-in-oil (W/O) emulsifier, solubilizer, and lubricant in pharmaceutical, cosmetic, and food applications. Its molecular structure, characterized by a propylene glycol headgroup and an oleic acid tail, results in a low Hydrophile-Lipophile Balance (HLB) value, making it highly effective for stabilizing systems with a continuous oil phase. Unlike generic substitutes, its specific combination of a less-hydroxylated headgroup and an unsaturated fatty acid chain provides distinct interfacial and solubility properties critical for formulation performance.

Direct substitution of propylene glycol monooleate (PGMO) with seemingly similar emulsifiers like glycerol monooleate (GMO) or sorbitan monooleate (Span 80) can lead to formulation failure. The propylene glycol backbone has fewer hydroxyl groups than glycerol or sorbitan, which directly influences its interfacial behavior, HLB value, and solvent capacity. This structural difference means PGMO provides a unique balance of properties for creating stable water-in-oil emulsions and solubilizing specific active pharmaceutical ingredients (APIs). Swapping PGMO for an alternative without re-evaluating the entire formulation risks phase separation, altered drug bioavailability, and inconsistent product texture, making it a poor procurement decision for established processes.

Defined HLB Value for Targeted Water-in-Oil (W/O) Emulsions

Propylene glycol esters of fatty acids are characterized as strong water-in-oil emulsifiers due to their low Hydrophile-Lipophile Balance (HLB) values, which are typically lower than many glycerol monoesters because of fewer free hydroxyl groups. Propylene glycol monooleate's chemical cousin, Propylene glycol monostearate, has a reported HLB of 3.8. This contrasts with Sorbitan monooleate (Span 80), a common W/O emulsifier substitute, which has a higher HLB of 4.3. This seemingly small difference is critical in formulation, as the lower HLB value of the propylene glycol ester backbone is better suited for stabilizing emulsions with highly lipophilic continuous phases.

Evidence DimensionHydrophile-Lipophile Balance (HLB) Value
Target Compound Dataapprox. 3.5 - 3.8 (based on class data for PG esters)
Comparator Or BaselineSorbitan Monooleate (Span 80): 4.3
Quantified DifferenceLower HLB value by ~0.5-0.8 units
ConditionsStandard HLB scale for non-ionic surfactants.

Selecting an emulsifier with the correct HLB is fundamental to achieving long-term emulsion stability and preventing costly batch failures.

Enhanced Solubilization Capacity for Poorly Water-Soluble APIs

Propylene glycol monooleate is a key excipient in self-emulsifying drug delivery systems (SEDDS), which are designed to improve the oral bioavailability of poorly water-soluble drugs. In a study developing a SEDDS for the BCS Class IV drug Ticagrelor, a combination including oleic acid (the tail of PGMO), Tween 20, and propylene glycol (the head of PGMO) was identified as the best constituent set. The resulting formulation (F5) achieved a 10-fold improvement in drug release rate compared to the pure drug powder. This demonstrates the critical role that the specific combination of a propylene glycol-based co-surfactant and an oleic acid lipid phase plays in solubilizing and effectively delivering challenging APIs, a performance metric not guaranteed with other lipid excipients.

Evidence DimensionDrug Release Rate Improvement
Target Compound Data10x improvement in release rate for Ticagrelor in an optimized SEDDS formulation containing propylene glycol and oleic acid components
Comparator Or BaselinePure drug powder (baseline)
Quantified Difference10-fold increase
ConditionsIn vitro dissolution study of a self-nano emulsion formula (SNEDDS) for Ticagrelor.

For pharmaceutical development, selecting an excipient with proven API solubilization power can directly increase drug efficacy and reduce development timelines.

Processability Advantage: Low Melting Point for Thermal Processing

The physical state and thermal properties of an excipient are critical for manufacturing processability. Propylene glycol, the parent alcohol of PGMO, is a liquid with a very low melting point of -59 °C. In contrast, glycerol has a melting point of 17.9 °C and stearic acid (a common saturated fatty acid alternative to oleic acid) melts at 69.3 °C. While data for PGMO itself is not readily available, the low melting point of its precursor suggests it remains liquid at or near room temperature, unlike esters made from glycerol or saturated fats like propylene glycol monostearate, which is a waxy solid with a congealing temperature not lower than 45 °C. This makes PGMO highly suitable for liquid formulations and manufacturing processes that require low-temperature blending, avoiding the energy costs and potential degradation associated with melting solid fats and waxes.

Evidence DimensionMelting Point of Core Components
Target Compound DataParent Alcohol (Propylene Glycol): -59 °C
Comparator Or BaselineComparator Alcohol (Glycerol): 17.9 °C; Comparator Saturated Ester (Propylene Glycol Monostearate): Congeals at >45 °C
Quantified DifferenceSignificantly lower melting/congealing temperature compared to glycerol-based or saturated fatty acid-based alternatives.
ConditionsStandard melting point data.

Choosing a liquid-state excipient simplifies manufacturing, reduces energy consumption, and enhances process compatibility for temperature-sensitive active ingredients.

Formulating Stable Water-in-Oil (W/O) Topical Creams and Ointments

The low HLB value inherent to the propylene glycol ester structure makes PGMO a targeted choice for creating stable W/O emulsions, such as rich creams, ointments, and lotions where a lipophilic continuous phase is required for barrier function or delivery of oil-soluble actives.

Development of Oral Self-Emulsifying Drug Delivery Systems (SEDDS)

As a key component in SEDDS, PGMO serves as an effective solubilizer and part of the emulsification system for BCS Class II and IV drugs. Its demonstrated ability to enhance the release rate of poorly soluble APIs makes it a strategic procurement choice for pharmaceutical R&D focused on improving oral bioavailability.

Use in Low-Temperature and Liquid-Phase Manufacturing Processes

The liquid nature and low freezing point of PGMO provide a distinct advantage in processability. It is ideal for inclusion in formulations that are blended at or near ambient temperatures, avoiding the need for high-heat melting steps required for solid or waxy excipients like stearate esters.

Lubricant and Dispersant in Industrial Formulations

Beyond pharma and cosmetics, PGMO is utilized as a lubricant, dispersant, and emulsion stabilizer in industrial applications. Its surfactant properties are valuable in creating stable dispersions and reducing friction in complex industrial fluid systems.

Physical Description

Liquid

XLogP3

7.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

340.29774513 g/mol

Monoisotopic Mass

340.29774513 g/mol

Heavy Atom Count

24

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 270 of 295 companies (only ~ 8.5% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

1330-80-9

General Manufacturing Information

Paint and coating manufacturing
9-Octadecenoic acid (9Z)-, monoester with 1,2-propanediol: ACTIVE

Dates

Last modified: 04-14-2024

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